molecular formula C17H14N2O2S B2444204 (E)-2-phenyl-N-quinolin-8-ylethenesulfonamide CAS No. 940780-89-2

(E)-2-phenyl-N-quinolin-8-ylethenesulfonamide

Cat. No. B2444204
CAS RN: 940780-89-2
M. Wt: 310.37
InChI Key: JSBJTOOYLBVNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-phenyl-N-quinolin-8-ylethenesulfonamide, also known as PQS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PQS is a sulfonamide derivative that has been synthesized using different methods. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

These diverse applications highlight the versatility of 2-phenyl-N-(quinolin-8-yl)ethene-1-sulfonamide and underscore its potential impact in various therapeutic contexts. Further research and development are essential to fully harness its benefits. If you’d like more detailed information on any specific application, feel free to ask

properties

IUPAC Name

(E)-2-phenyl-N-quinolin-8-ylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-22(21,13-11-14-6-2-1-3-7-14)19-16-10-4-8-15-9-5-12-18-17(15)16/h1-13,19H/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBJTOOYLBVNCZ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-quinolin-8-ylethenesulfonamide

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